2-Hydroxy-2-ethylsuccinic acid

Description

Chemical Identity:

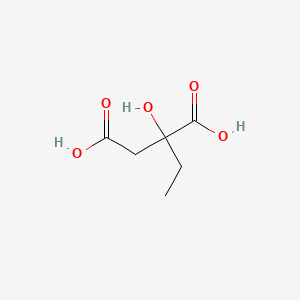

2-Hydroxy-2-ethylsuccinic acid (IUPAC name: 2-Ethyl-2-hydroxysuccinic acid) is a hydroxy-substituted dicarboxylic acid with the molecular formula C₆H₁₀O₅ and an average molecular weight of 162.141 g/mol . Its structure features a hydroxyl (-OH) and ethyl (-C₂H₅) group at the second carbon of the succinic acid backbone. The compound has 0 defined stereocenters, indicating either a racemic mixture or undefined stereochemistry .

Classification:

It belongs to the hydroxy fatty acids class, characterized by a hydroxyl group on the aliphatic chain . This classification links it to metabolic pathways involving lipid oxidation and energy production.

Properties

IUPAC Name |

2-ethyl-2-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-2-6(11,5(9)10)3-4(7)8/h11H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYGHRNLPUMVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ethyl group in this compound increases lipophilicity compared to methyl-substituted analogs, impacting membrane permeability and metabolite transport .

- Hydroxyl Group: Enhances hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like 2-ethyl-2-methylsuccinic acid .

Research Findings and Divergences

- Metabolic Pathways: this compound is linked to prostaglandin biosynthesis in plants, unlike 2-methylsuccinic acid, which primarily participates in energy metabolism .

- Stereochemical Impact :

- Defined stereocenters in 2-ethyl-2-methylsuccinic acid (e.g., (R)-isomer) enhance its specificity as a pharmaceutical impurity, whereas the undefined stereochemistry of this compound broadens its metabolic roles .

Q & A

Basic Research Questions

Q. What are the key structural characteristics and spectroscopic identifiers for 2-Hydroxy-2-ethylsuccinic acid?

- Methodological Answer : The compound has the molecular formula C₆H₁₀O₅ (average mass: 162.141 Da) and a stereochemistry with undefined stereocenters . For characterization, use techniques such as:

- NMR spectroscopy : Analyze chemical shifts for hydroxyl (-OH) and carboxylic acid (-COOH) protons.

- Mass spectrometry (MS) : Look for molecular ion peaks at m/z 162.0528 (monoisotopic mass) .

- ChemSpider ID 388797 can cross-reference spectral databases for validation .

Q. What safety precautions are recommended for handling hydroxy fatty acids like this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, general protocols for hydroxy acids include:

- Skin/eye protection : Wear nitrile gloves and safety goggles, as hydroxy acids often cause irritation .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Decontamination : Rinse spills with water and neutralize with sodium bicarbonate .

Q. How can researchers synthesize this compound, and what are common contaminants?

- Methodological Answer : Synthesis routes may involve:

- Microbial pathways : Explore enzymatic reactions in Morchella vulgaris or similar fungi, which produce related hydroxy acids .

- Chemical synthesis : Use ethylmalate precursors and hydroxylation catalysts. Monitor for byproducts like 3-hydroxymethylglutaric acid via LC-MS to ensure purity .

Advanced Research Questions

Q. What metabolic roles does this compound play in microbial or human systems?

- Methodological Answer : As a hydroxy fatty acid, it may:

- Act as a metabolic intermediate in ketoglutarate pathways, similar to 5-hydroxypentanoic acid .

- Participate in redox reactions : Use isotopic labeling (e.g., ¹³C-glucose) to trace incorporation into TCA cycle intermediates .

- Study its accumulation in metabolic disorders (e.g., 2-ketoglutarate dehydrogenase deficiency) using patient fibroblasts .

Q. How does the stereochemistry of this compound influence its biochemical activity?

- Methodological Answer : The undefined stereochemistry (0 of 1 stereocenters defined ) suggests potential for enantiomeric forms. To resolve:

- Chiral chromatography : Use columns like Chiralpak® IG-3 with polar organic mobile phases.

- X-ray crystallography : Determine crystal structure to assign absolute configuration .

- Compare bioactivity of enantiomers in enzyme inhibition assays (e.g., HMG-CoA lyase) .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound samples?

- Methodological Answer :

- UHPLC-PDA/MS : Employ a phenyl-hexyl column (e.g., Ascentis® Express) for high-resolution separation .

- ICP-MS : Detect metal contaminants (e.g., Fe³⁺) introduced during synthesis.

- NMR purity assessment : Use qNMR with maleic acid as an internal standard .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer :

- Comparative spectroscopy : Replicate published NMR/MS conditions and cross-validate with commercial standards .

- Thermogravimetric analysis (TGA) : Verify melting points and hygroscopicity discrepancies.

- Computational modeling : Use Gaussian software to predict pKa and logP values, comparing them with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.